![molecular formula C13H12BrN3O2S B2800770 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone CAS No. 2097859-08-8](/img/structure/B2800770.png)
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone
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Overview
Description
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject of study for scientists and researchers. In
Scientific Research Applications
- Compound 3 and its derivatives have been investigated for their antifungal properties. In vitro studies demonstrated notable antifungal effects against eight Candida species . These findings suggest that compound 3 could be a potential agent for combating fungal infections.
- While research on compound 3’s anticancer effects is ongoing, related 1,3,4-thiadiazole derivatives have shown selectivity against cancer cell lines . Investigating its impact on specific cancer types could reveal valuable insights.
Antifungal Activity
Anticancer Potential
Mechanism of Action
Target of Action
The primary target of this compound is GAC (kidney glutaminase isoform C) . GAC is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cellular growth and function .
Mode of Action
This compound acts as an inhibitor of GAC . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate . This inhibition disrupts the normal metabolic processes of the cell, leading to a decrease in cellular growth and proliferation .
Biochemical Pathways
The inhibition of GAC affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, a process that is essential for the production of ATP, the primary energy source for cells . By inhibiting GAC, this compound disrupts the glutaminolysis pathway, leading to a decrease in ATP production and a subsequent decrease in cellular growth and proliferation .
Result of Action
The result of the compound’s action is a decrease in cellular growth and proliferation .
properties
IUPAC Name |
(2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYWEAWOPPYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
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